molecular formula C10H12O5 B1219354 Allyl-alpha-allyloxycarbonyloxyacrylate CAS No. 72782-44-6

Allyl-alpha-allyloxycarbonyloxyacrylate

Cat. No.: B1219354
CAS No.: 72782-44-6
M. Wt: 212.2 g/mol
InChI Key: KAXRAOCFCSJAGT-UHFFFAOYSA-N
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Description

Allyl-alpha-allyloxycarbonyloxyacrylate is a specialized acrylate ester characterized by a unique molecular architecture. The compound features an acrylate backbone (prop-2-enoate) substituted with an allyloxycarbonyloxy group at the alpha position.

Properties

CAS No.

72782-44-6

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

IUPAC Name

prop-2-enyl 2-prop-2-enoxycarbonyloxyprop-2-enoate

InChI

InChI=1S/C10H12O5/c1-4-6-13-9(11)8(3)15-10(12)14-7-5-2/h4-5H,1-3,6-7H2

InChI Key

KAXRAOCFCSJAGT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C(=C)OC(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C(=C)OC(=O)OCC=C

Other CAS No.

72782-44-6

Synonyms

AAOCOA
allyl-alpha-allyloxycarbonyloxyacrylate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Allyl-alpha-allyloxycarbonyloxyacrylate with structurally related allyl esters and acrylates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound* C₈H₁₀O₅ ~186.16 Acrylate, allyloxycarbonyloxy Polymer crosslinking, specialty monomers
Allyl acrylate C₆H₈O₂ 112.13 Acrylate, allyl Reactive monomer for adhesives, coatings
Allyl caprylate C₁₁H₂₀O₂ 184.28 Aliphatic carboxylate, allyl Fragrance industry (fruity notes)
Allyl Chlorooxoacetate C₅H₅ClO₃ 148.55 Chlorooxoacetate, allyl Acylating agent, organic synthesis
Allyl methacrylate C₇H₁₀O₂ 126.15 Methacrylate, allyl Resins, impact-resistant plastics

*Note: Molecular formula and weight for this compound are inferred based on nomenclature and analog compounds.

Physical Properties

  • Boiling Points : Allyl caprylate has the highest boiling point (234°C) due to its long carbon chain, while Allyl acrylate (234°C) and Allyl methacrylate (~140°C) exhibit lower volatility. This compound likely has intermediate volatility, influenced by polar substituents .
  • Solubility : Allyl acrylates are generally soluble in organic solvents (e.g., acetone, THF). The polar allyloxycarbonyloxy group in the target compound may enhance solubility in polar aprotic solvents.

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